REACTION_CXSMILES
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[Ce:1].[C:2](=[O:5])([O-:4])[O-:3]>>[C:2](=[O:3])([O-:5])[O-:4].[Ce+3:1].[C:2](=[O:3])([O-:5])[O-:4].[C:2](=[O:3])([O-:5])[O-:4].[Ce+3:1] |f:2.3.4.5.6|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |